2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrido[3,2-d]pyrimidinone core with an amino group at position 2 and a 1,3-benzodioxole moiety at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsKey steps may include cyclization reactions, amination, and aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidinone derivatives and benzodioxole-containing molecules. Examples include:
- 2-Amino-4-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-6(1H)-one
- 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-thione .
Uniqueness
What sets 2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one apart is its specific substitution pattern, which can confer unique chemical and biological properties.
Properties
CAS No. |
897360-85-9 |
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Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H10N4O3/c15-14-17-9-3-2-8(16-12(9)13(19)18-14)7-1-4-10-11(5-7)21-6-20-10/h1-5H,6H2,(H3,15,17,18,19) |
InChI Key |
LQKAZAWUPOVXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)N=C(NC4=O)N |
Origin of Product |
United States |
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